molecular formula C14H15N3O4S B609968 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide CAS No. 1435467-38-1

6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide

Cat. No.: B609968
CAS No.: 1435467-38-1
M. Wt: 321.35 g/mol
InChI Key: LJBUZOGABRDGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Scientific Research Applications

      Chemistry: PF-06281355 serves as a valuable tool for studying MPO inhibition and related enzymatic processes.

      Biology: Researchers explore its impact on immune responses and inflammation.

      Medicine: Its potential therapeutic applications include vasculitis treatment.

      Industry: While not directly used in industry, understanding its mechanism informs drug development.

  • Mechanism of Action

    Target of Action

    PF-1355 is a selective, mechanism-based inhibitor of myeloperoxidase (MPO) . MPO is an enzyme that plays a crucial role in the body’s immune response, particularly in the formation of neutrophil extracellular traps (NETs), which are involved in the body’s defense against pathogens .

    Mode of Action

    PF-1355 interacts with MPO, inhibiting its activity . This inhibition prevents the formation of NETs, which can lead to vessel occlusion and thrombosis . By inhibiting MPO, PF-1355 also prevents the catabolism of nitric oxide, which is essential for vasomotor function, and reduces oxidative damage to lipoproteins and endothelial cells, which can lead to atherosclerosis .

    Biochemical Pathways

    The inhibition of MPO by PF-1355 affects several biochemical pathways. It reduces the formation of NETs, which are involved in vessel occlusion and thrombosis . It also prevents the catabolism of nitric oxide, preserving vasomotor function, and reduces oxidative damage to lipoproteins and endothelial cells, preventing atherosclerosis .

    Pharmacokinetics

    A pharmacokinetic/pharmacodynamic response model of PF-1355 exposure in relation to MPO activity was derived from mouse peritonitis . This suggests that the compound’s bioavailability and its impact on MPO activity are closely linked.

    Result of Action

    The inhibition of MPO by PF-1355 has several effects at the molecular and cellular levels. It reduces plasma MPO activity, vascular edema, neutrophil recruitment, and elevated circulating cytokines . In a model of anti-glomerular basement membrane disease, formerly known as Goodpasture disease, albuminuria and chronic renal dysfunction were completely suppressed by PF-1355 treatment .

    Action Environment

    It is known that the compound is orally available , suggesting that factors such as gastric pH and food intake could potentially influence its absorption and efficacy.

    Biochemical Analysis

    Biochemical Properties

    PF-1355 plays a significant role in biochemical reactions, particularly as an MPO inhibitor . MPO is a heme-containing peroxidase produced in bone marrow and stored in the azurophilic granules of neutrophils . PF-1355 inhibits MPO activity in a dose-responsive fashion in phorbol ester-stimulated human neutrophils .

    Cellular Effects

    PF-1355 has profound effects on various types of cells and cellular processes. It influences cell function by reducing plasma MPO activity, vascular edema, neutrophil recruitment, and elevating circulating cytokines . It also attenuates clozapine-induced release of inflammatory mediators .

    Molecular Mechanism

    PF-1355 exerts its effects at the molecular level primarily through its action as an MPO inhibitor . It is selective for MPO over thyroid peroxidase (TPO) and over a panel of more than 50 enzymes, receptors, transporters, and ion channels . It inhibits MPO activity in isolated human whole blood .

    Temporal Effects in Laboratory Settings

    Over time, PF-1355 continues to inhibit MPO activity, reduce vascular edema, and decrease neutrophil recruitment

    Dosage Effects in Animal Models

    In animal models, the effects of PF-1355 vary with different dosages . For instance, in a model of anti-glomerular basement membrane disease, albuminuria and chronic renal dysfunction were completely suppressed by PF-1355 treatment .

    Metabolic Pathways

    PF-1355 is involved in metabolic pathways related to the inhibition of MPO

    Transport and Distribution

    Given its role as an MPO inhibitor, it is likely to interact with neutrophils where MPO is stored .

    Subcellular Localization

    Given its role as an MPO inhibitor, it is likely to be localized where MPO is stored, i.e., in the azurophilic granules of neutrophils .

    Preparation Methods

      Synthetic Routes: The synthetic route to PF-06281355 involves specific chemical transformations to achieve its structure.

      Reaction Conditions: Details about specific reaction conditions are proprietary, but it is synthesized through a series of steps.

      Industrial Production: Information on industrial-scale production methods is not widely available.

  • Chemical Reactions Analysis

      Reactions Undergone: PF-06281355 may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions are not publicly disclosed.

      Major Products: The major products formed during its synthesis are not explicitly documented.

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    2-[6-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]acetamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H15N3O4S/c1-20-8-3-4-11(21-2)9(5-8)10-6-13(19)16-14(22)17(10)7-12(15)18/h3-6H,7H2,1-2H3,(H2,15,18)(H,16,19,22)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LJBUZOGABRDGBR-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC(=C(C=C1)OC)C2=CC(=O)NC(=S)N2CC(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H15N3O4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID601140746
    Record name 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID601140746
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    321.35 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1435467-38-1
    Record name 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1435467-38-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID601140746
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide
    Reactant of Route 2
    6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide
    Reactant of Route 3
    6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide
    Reactant of Route 4
    6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide
    Reactant of Route 5
    6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide
    Reactant of Route 6
    6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.